Given the limited research on 1-Penten-3-OL, several potential areas for future exploration exist:
1-Penten-3-ol is an organic compound with the molecular formula and a CAS number of 616-25-1. It is classified as a linear alcohol featuring a double bond, specifically an allylic alcohol. The structure consists of a five-carbon chain with a hydroxyl group (-OH) attached to the third carbon and a double bond between the first and second carbons. This compound is notable for its green odor and is often utilized in the fragrance and flavor industries due to its pleasant scent profile, which enhances notes in cucumber, melon, and berry flavors .
The reactivity of 1-penten-3-ol is influenced by the presence of both the hydroxyl group and the double bond, allowing it to participate in addition reactions as well.
1-Penten-3-ol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent. In particular, it has shown effectiveness against certain bacteria and fungi, which makes it relevant in food preservation and safety applications . Additionally, its sensory properties contribute to its use in flavoring agents, enhancing palatability in food products.
Several methods exist for synthesizing 1-penten-3-ol:
These synthetic routes allow for the production of 1-penten-3-ol in varying purities suitable for industrial applications.
The applications of 1-penten-3-ol are diverse:
Several compounds share structural similarities with 1-penten-3-ol. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
1-Pentanol | CH₃(CH₂)₃OH | A straight-chain primary alcohol; lacks double bond. |
2-Pentanol | CH₃CH(OH)(CH₂)₂ | A secondary alcohol; different position of hydroxyl group. |
1-Penten-2-ol | CH₂=CH(CH₂)₂OH | Has a double bond at a different position; affects reactivity. |
3-Hexen-1-ol | CH₃(CH₂)₄CHOH | Longer carbon chain; used in similar applications but with different sensory profiles. |
1-Penten-3-ol's unique combination of an allylic alcohol structure and specific odor profile distinguishes it from these similar compounds, making it particularly valuable in flavoring and fragrance applications .
1-Penten-3-ol represents a five-carbon unsaturated alcohol with the molecular formula C₅H₁₀O [1] [2]. The compound exhibits a molecular weight of 86.13 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple authoritative chemical databases [3] [4]. The precise monoisotopic mass has been calculated at 86.073165 atomic mass units, reflecting the exact mass contribution of the most abundant isotopes of carbon, hydrogen, and oxygen atoms within the molecular structure [5].
The molecular composition consists of five carbon atoms, ten hydrogen atoms, and one oxygen atom, yielding a degree of unsaturation equal to one [1] [2]. This unsaturation index indicates the presence of either one double bond or one ring structure within the molecule, which in the case of 1-penten-3-ol corresponds to the carbon-carbon double bond between the first and second carbon positions [6] [7].
Property | Value |
---|---|
Molecular Formula | C₅H₁₀O |
Molecular Weight (g/mol) | 86.13 |
Monoisotopic Mass (amu) | 86.073165 |
CAS Registry Number | 616-25-1 |
Degree of Unsaturation | 1 |
The compound's molecular weight places it within the category of low molecular weight alcohols, contributing to its physical properties such as volatility and solubility characteristics [8]. The presence of ten hydrogen atoms in conjunction with five carbon atoms confirms the unsaturated nature of the molecule, as a saturated five-carbon alcohol would contain twelve hydrogen atoms [4] [7].
The structural representation of 1-penten-3-ol can be expressed through multiple chemical notation systems [1] [9]. The International Union of Pure and Applied Chemistry name for this compound is pent-1-en-3-ol, indicating a five-carbon chain with a double bond originating at the first carbon position and a hydroxyl group attached to the third carbon atom [2] [10]. The Simplified Molecular Input Line Entry System notation for 1-penten-3-ol is CCC(C=C)O, while the canonical form is represented as C=CC(O)CC [1] [11].
The molecular geometry of 1-penten-3-ol exhibits distinct characteristics based on the hybridization states of different carbon atoms within the structure [12] [25]. The carbon atoms involved in the double bond (positions 1 and 2) demonstrate sp² hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees [18] [30]. The remaining carbon atoms, including the carbon bearing the hydroxyl group (position 3), exhibit sp³ hybridization with tetrahedral geometry and bond angles approaching 109.5 degrees [25] [27].
The oxygen atom in the hydroxyl functional group maintains sp³ hybridization with two lone pairs of electrons, creating a bent molecular geometry around the oxygen center [26] [31]. The carbon-oxygen-hydrogen bond angle in alcohols typically measures approximately 104.5 degrees, slightly compressed from the ideal tetrahedral angle due to the increased electron density and repulsion from the lone pairs on oxygen [31] [32].
Structural Feature | Description |
---|---|
IUPAC Name | pent-1-en-3-ol |
SMILES Notation | CCC(C=C)O |
InChI Key | VHVMXWZXFBOANQ-UHFFFAOYSA-N |
Total Atoms | 16 |
Rotatable Bonds | 2 |
Hybridization (C1-C2) | sp² |
Hybridization (C3-C5) | sp³ |
The three-dimensional conformation of 1-penten-3-ol allows for rotation around single bonds, particularly between carbon atoms 2 and 3, and between carbon atoms 3 and 4 [1] [14]. This rotational freedom contributes to the molecule's conformational flexibility and influences its interactions with other molecules in solution or solid state [28].
1-Penten-3-ol exhibits limited stereochemical complexity due to the absence of chiral centers within its molecular structure [12]. The carbon atom bearing the hydroxyl group (carbon-3) is bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group, and a vinyl group [12]. However, detailed analysis reveals that this carbon does not constitute a chiral center because it lacks the requisite four completely different substituents [12].
The compound does not exhibit optical activity, as confirmed by the absence of defined stereocenters in its molecular structure [5] [12]. The lack of chirality means that 1-penten-3-ol does not rotate plane-polarized light and exists as a single enantiomeric form rather than as a pair of enantiomers [12].
Geometric isomerism potential exists within the 1-penten-3-ol structure due to the presence of the carbon-carbon double bond [11] [43]. However, the specific substitution pattern around the double bond in 1-penten-3-ol does not permit cis-trans isomerism because one of the carbon atoms in the double bond (carbon-1) bears two identical hydrogen substituents [44]. This structural feature eliminates the possibility of geometric isomers for this particular compound [12].
Stereochemical Property | Status |
---|---|
Chiral Centers | 0 |
Defined Stereocenters | 0 |
Optical Activity | Inactive |
Geometric Isomers | Not possible |
Enantiomers | Single form |
The stereochemical analysis of 1-penten-3-ol distinguishes it from other pentenol isomers that may exhibit different stereochemical properties [41] [42]. For instance, 3-penten-1-ol isomers can exist in both Z and E configurations due to the substitution pattern around their double bonds [41] [42] [45].
The electronic structure of 1-penten-3-ol encompasses multiple bonding environments that contribute to its chemical properties and reactivity [15] [17]. The molecule contains a total of 15 bonds: 14 single bonds and 1 double bond [1] [6]. The carbon-carbon double bond between positions 1 and 2 consists of one sigma bond formed by sp²-sp² orbital overlap and one pi bond resulting from the sideways overlap of p orbitals [18].
The hydroxyl functional group in 1-penten-3-ol exhibits characteristic electronic properties of alcohols [17] [19]. The carbon-oxygen bond demonstrates significant polarity due to the electronegativity difference between carbon and oxygen atoms [36]. This polarity creates a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom, contributing to the molecule's overall dipole moment [35] [39].
Hydrogen bonding capability represents a critical electronic characteristic of 1-penten-3-ol [34] [37]. The molecule functions as both a hydrogen bond donor through its hydroxyl hydrogen atom and as a hydrogen bond acceptor through the lone pairs on the oxygen atom [1] [37]. The compound exhibits one hydrogen bond donor and two hydrogen bond acceptors, as determined through computational analysis [1] [38].
Electronic Property | Value |
---|---|
Total Bonds | 15 |
Single Bonds | 14 |
Double Bonds | 1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 20.2 Ų |
XLogP3-AA | 1.1 |
The intermolecular forces present in 1-penten-3-ol include London dispersion forces, dipole-dipole interactions, and hydrogen bonding [37]. The hydrogen bonding capability significantly influences the compound's physical properties, including boiling point, melting point, and solubility characteristics [34] [36]. The polar nature of the hydroxyl group contrasts with the relatively nonpolar alkyl chain, creating an amphiphilic character that affects the molecule's behavior in different solvents [36].
The electronic structure analysis reveals that the dipole moment of 1-penten-3-ol is enhanced compared to purely hydrocarbon molecules due to the presence of the polar hydroxyl group [35] [39]. This dipole moment contributes to the compound's ability to interact with other polar molecules and influences its physical and chemical properties [39].
1-Penten-3-ol belongs to the broader category of unsaturated alcohols, specifically the pentenol family, which encompasses several positional and geometric isomers [20] [22]. Structural comparison with related alcohol compounds reveals distinctive features that differentiate 1-penten-3-ol from other members of this chemical family [21] [23].
The pentenol isomers include 2-penten-1-ol and 3-penten-1-ol, which differ from 1-penten-3-ol in the positions of both the double bond and the hydroxyl group [43] [45] [46]. 2-Penten-1-ol features the double bond between carbons 2 and 3 with the hydroxyl group at position 1, while 3-penten-1-ol contains the double bond between carbons 3 and 4 with the hydroxyl group at position 1 [43] [45]. These positional differences result in distinct chemical and physical properties despite sharing the same molecular formula [40] [41].
Comparison with allyl alcohol, the simplest unsaturated alcohol, demonstrates the structural relationship between these compounds [23]. Allyl alcohol (prop-2-en-1-ol) contains three carbon atoms with a double bond between carbons 2 and 3 and a hydroxyl group at position 1 [23]. The structural similarity lies in the presence of both unsaturation and the hydroxyl functional group, though the chain length and substitution patterns differ significantly [23].
Compound | Molecular Formula | Alcohol Type | Double Bond Position | Hydroxyl Position |
---|---|---|---|---|
1-Penten-3-ol | C₅H₁₀O | Secondary | C1-C2 | C3 |
2-Penten-1-ol | C₅H₁₀O | Primary | C2-C3 | C1 |
3-Penten-1-ol | C₅H₁₀O | Primary | C3-C4 | C1 |
Allyl alcohol | C₃H₆O | Primary | C2-C3 | C1 |
1-Pentanol | C₅H₁₂O | Primary | Saturated | C1 |
2-Pentanol | C₅H₁₂O | Secondary | Saturated | C2 |
The classification of 1-penten-3-ol as a secondary alcohol distinguishes it from the primary alcohol isomers within the pentenol family [19] [20]. Secondary alcohols contain the hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms, whereas primary alcohols feature the hydroxyl group on a carbon bonded to only one other carbon atom [21] [24]. This structural difference influences the reactivity patterns and chemical behavior of these compounds [22].
Saturated alcohol analogs, including 1-pentanol, 2-pentanol, and 3-pentanol, provide additional structural comparison points [21] [24]. These saturated compounds share the five-carbon backbone with 1-penten-3-ol but lack the double bond unsaturation [24]. The presence of the double bond in 1-penten-3-ol introduces additional reactivity sites and influences the overall molecular geometry and electronic distribution [18] [22].
1-Penten-3-ol exists as a liquid at standard ambient conditions (20°C, 1 atmosphere) [1] [2]. The compound presents itself as a light yellow to beige colored liquid with distinctive organoleptic properties [1] [2]. The characteristic odor profile is complex and multifaceted, described as ethereal, horseradish, green, radish, chrysanthemum, vegetable, tropical fruity when evaluated at 1.00% concentration in dipropylene glycol [1] [2]. This diverse aromatic character places the compound in the green odor type category, making it valuable in flavor and fragrance applications [1] [2].
The flash point of 1-Penten-3-ol is measured at 25°C (77°F), classifying it as a flammable liquid that requires careful handling and storage considerations [3] [4]. The compound demonstrates stability under normal conditions but is noted to be incompatible with strong oxidizing agents [1] [2].
The melting point of 1-Penten-3-ol is estimated at 14.19°C, indicating the compound remains liquid under most common ambient conditions [1] [5]. The normal boiling point at standard atmospheric pressure (760 mmHg) occurs within the range of 114-115°C [1] [5] [3] [6]. Under reduced pressure conditions (15 mmHg), the boiling point decreases significantly to 32°C, demonstrating the typical inverse relationship between pressure and boiling temperature [7].
Critical properties represent fundamental thermodynamic parameters that define the upper limits of liquid-vapor equilibrium. The critical temperature of 1-Penten-3-ol is 557 K (284°C), above which the compound cannot exist as a distinct liquid phase regardless of applied pressure [8]. The corresponding critical pressure is 3945.63 kPa (39.0 atm), representing the minimum pressure required to liquefy the compound at its critical temperature [8].
Vapor pressure measurements reveal the volatility characteristics of 1-Penten-3-ol across different temperature ranges. At 20°C, the vapor pressure ranges from 9.14 to 62.51 hPa (0.91-6.25 kPa), indicating moderate volatility [9]. At 25°C, more precise measurements show a vapor pressure of 11.2 mmHg (1.49 kPa) [5] [10]. The vapor density is reported as 2.97 relative to air, indicating that the vapor is nearly three times denser than air under comparable conditions [11].
The temperature dependence of vapor pressure follows the expected exponential relationship described by the Clausius-Clapeyron equation, with vapor pressure increasing substantially with temperature elevation. These vapor pressure characteristics are critical for understanding evaporation rates, exposure assessment, and process design considerations.
Thermochemical properties provide essential data for energy balance calculations and process optimization. The enthalpy of formation for gaseous 1-Penten-3-ol is -178.61 kJ/mol, indicating the compound is thermodynamically stable relative to its constituent elements [12]. The enthalpy of vaporization is 42.34 kJ/mol, representing the energy required to convert liquid 1-Penten-3-ol to vapor at its boiling point [12]. The enthalpy of fusion is 7.99 kJ/mol, corresponding to the energy needed for the solid-to-liquid phase transition [12].
Heat capacity data for the gaseous phase shows temperature dependence, with approximate values of 154 J/mol·K at 298 K, increasing to 170 J/mol·K at 400 K and 185 J/mol·K at 500 K [8]. This temperature dependence reflects increased molecular motion and vibrational energy contributions at elevated temperatures.
Density measurements provide fundamental data for mass-volume relationships and mixing calculations. At 20°C, the density of 1-Penten-3-ol is 0.838 g/mL (0.838 g/cm³) [1] [5] [3] [6]. A slight decrease in density occurs with temperature elevation, showing 0.839 g/mL at 25°C [1] [5] [3]. This negative temperature coefficient of density is typical for organic liquids and reflects thermal expansion effects.
The molecular volume can be calculated as 82.880 mL/mol based on McGowan methodology [12]. Critical density values are available through NIST databases, providing comprehensive volumetric data across the entire liquid-vapor equilibrium range from 170 K to 557 K [8].
Optical characterization of 1-Penten-3-ol reveals important properties for identification and purity assessment. The refractive index at 20°C using the sodium D-line (nD20) is 1.424 [1] [5] [3] [10]. At elevated temperature (25°C), the refractive index decreases slightly to 1.422, demonstrating the typical negative temperature coefficient for organic liquids [10].
Wavelength dependence and temperature coefficient data for refractive index are comprehensively available through NIST databases, covering temperature ranges from 270 K to 550 K [8]. These data are essential for precise optical measurements and can be used to assess compound purity and identity verification in analytical applications.
Solubility characteristics show that 1-Penten-3-ol is slightly soluble in water with a measured solubility of 90.1 g/L [1] [5] [2]. The compound demonstrates good solubility in alcohol and generally shows compatibility with organic solvents [9]. The octanol-water partition coefficient (Log P) is 1.05, indicating moderate lipophilicity and suggesting balanced hydrophilic-lipophilic properties [1] [5] [2].
Flammable